N-(Azetidin-3-yl)acetamide Hydrochloride (CAS 102065-92-9): Technical Monograph
N-(Azetidin-3-yl)acetamide Hydrochloride (CAS 102065-92-9): Technical Monograph
Executive Summary
N-(Azetidin-3-yl)acetamide hydrochloride (CAS 102065-92-9 ) is a high-value heterocyclic building block used extensively in modern drug discovery. As a derivative of 3-aminoazetidine, it serves as a critical "spacer" or "linker" motif that introduces conformational rigidity and polarity into small molecule scaffolds without significantly increasing lipophilicity (cLogP).
In the context of the "Escape from Flatland" initiative in medicinal chemistry, this fragment offers a high fraction of sp³ hybridized carbons (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 102065-92-9 |
| IUPAC Name | N-(Azetidin-3-yl)acetamide hydrochloride |
| Synonyms | 3-Acetamidoazetidine HCl; N-(3-Azetidinyl)acetamide HCl |
| Molecular Formula | |
| Molecular Weight | 150.61 g/mol |
| Free Base MW | 114.15 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, MeOH; Insoluble in |
| Hygroscopicity | Moderate (Store under desiccant) |
| Acidity ( | ~8.5 (Azetidine NH, estimated) |
Synthesis & Manufacturing Logic
The synthesis of CAS 102065-92-9 is a two-stage process designed to ensure the integrity of the strained azetidine ring while installing the acetamide functionality. The process avoids strong Lewis acids that might trigger ring-opening polymerization.
Mechanistic Pathway
-
Acylation: Selective
-acylation of the exocyclic amine in tert-butyl 3-aminoazetidine-1-carboxylate. -
Deprotection: Acid-mediated cleavage of the Boc group using anhydrous HCl.
Synthesis Diagram
Figure 1: Synthetic route from commercially available 1-Boc-3-aminoazetidine.
Applications in Medicinal Chemistry
Bioisosterism and Vector Positioning
The azetidine ring in CAS 102065-92-9 acts as a contracted bioisostere of piperidine or pyrrolidine.
-
Vector Geometry: The 1,3-substitution pattern on the azetidine ring provides a distinct exit vector angle (~160°) compared to the 1,4-piperidine (~180°), allowing for fine-tuning of ligand-target interactions.
-
Metabolic Stability: The acetamide group caps the primary amine, preventing oxidative deamination, while the azetidine nitrogen serves as a handle for coupling to aromatic cores (via
or Buchwald-Hartwig amination).
Fragment-Based Drug Discovery (FBDD)
This molecule is often used as a "solubility-enhancing cap." When attached to a hydrophobic kinase inhibitor core, the azetidine-acetamide motif:
-
Lowers
due to the polar amide and ionizable amine (prior to coupling). -
Reduces HERG liability by lowering overall lipophilicity.
Strategic Workflow Diagram
Figure 2: Integration of the azetidine building block into lead optimization workflows.
Experimental Protocols
Protocol: Boc-Deprotection (Synthesis of CAS 102065-92-9)
Note: This protocol assumes the precursor, tert-butyl 3-acetamidoazetidine-1-carboxylate, has already been synthesized.
Reagents:
-
tert-Butyl 3-acetamidoazetidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (10.0 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl ether (
)
Procedure:
-
Dissolution: Dissolve the N-Boc intermediate in a minimal amount of DCM (or MeOH if solubility is poor) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in dioxane.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (stain with Ninhydrin; the product will stay at the baseline) or LCMS.
-
Precipitation: The hydrochloride salt often precipitates directly from the dioxane solution. If not, concentrate the solvent in vacuo to ~20% volume.
-
Trituration: Add excess diethyl ether (
) to the residue to induce crystallization. Triturate vigorously. -
Filtration: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with cold ether (
). -
Drying: Dry the solid under high vacuum (< 1 mbar) at 40°C for 12 hours to remove traces of dioxane.
Validation Criteria:
-
Yield: >90%
-
Appearance: White, free-flowing powder. Clumping indicates residual solvent or moisture absorption.
Quality Control & Analytics
To ensure the material is suitable for high-precision biological screening, the following QC parameters must be met:
NMR (DMSO- , 400 MHz)
-
9.0–9.5 ppm: Broad singlets (2H) corresponding to the azetidinium protons (
). - 8.6 ppm: Doublet (1H), Amide NH.
- 4.5 ppm: Multiplet (1H), Methine proton at C3.
- 3.8–4.2 ppm: Multiplets (4H), Azetidine ring protons (C2 and C4).
- 1.8 ppm: Singlet (3H), Acetyl methyl group.
Chloride Content Titration
Since the stoichiometry of the salt affects the molecular weight used in calculations, verify the mono-hydrochloride state using Argentometric titration (
-
Target: 23.5% Cl w/w (Theoretical).
Safety & Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container, preferably in a desiccator or at -20°C for long-term storage.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. N-(Azetidin-3-yl)acetamide hydrochloride Product Sheet. Retrieved October 26, 2023, from
-
PubChem. Compound Summary for CID 13401969. National Library of Medicine. Retrieved October 26, 2023, from
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
BLD Pharm. N-(Azetidin-3-yl)acetamide hydrochloride MSDS. Retrieved October 26, 2023, from
